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Compound of Interest

Compound Name: Cy3-PEG3-Alkyne

Cat. No.: B12365630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of DNA with Cy3-
PEG3-Alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly

known as "click chemistry." This method offers a highly efficient and specific approach for

attaching the fluorescent Cy3 dye to DNA for various research and diagnostic applications.

Introduction
Fluorescently labeled DNA is an indispensable tool in molecular biology, enabling the

visualization and tracking of nucleic acids in a variety of applications, including fluorescence

microscopy, in situ hybridization (FISH), and microarray analysis.[1][2] The cyanine dye, Cy3, is

a bright and stable fluorophore well-suited for biomolecule labeling.[2][3] The copper-catalyzed

azide-alkyne cycloaddition (CuAAC) reaction provides a robust and bioorthogonal method for

covalently attaching molecules like Cy3 to DNA.[1] This reaction forms a stable triazole linkage

between an azide-modified DNA and an alkyne-functionalized dye. The protocol outlined below

first describes the introduction of an azide group into a DNA oligonucleotide, followed by the

click chemistry reaction with Cy3-PEG3-Alkyne.

Quantitative Data Summary
The efficiency of DNA labeling can be assessed using UV/Vis spectrophotometry to determine

the degree of labeling (DoL).
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Parameter Description Typical Value/Formula

DNA Concentration
Determined by absorbance at

260 nm.

A260 of 1.0 ≈ 50 µg/mL for

dsDNA

Cy3 Concentration

Determined by absorbance at

its maximum wavelength (~550

nm).

Molar extinction coefficient (ε)

of Cy3 ≈ 150,000 M⁻¹cm⁻¹

Correction Factor for A260

The contribution of Cy3

absorbance at 260 nm must be

subtracted for accurate DNA

quantification.

Corrected A260 = Measured

A260 - (A550 * 0.08)

Degree of Labeling (DoL)
The ratio of dye molecules to

DNA molecules.

DoL = (A550 / ε_Cy3) /

((Corrected A260) / ε_DNA)

Experimental Protocols
This section details the step-by-step procedures for introducing an azide modification into DNA

and the subsequent labeling with Cy3-PEG3-Alkyne via click chemistry.

Part 1: Preparation of Azide-Modified DNA
This protocol describes the modification of an amino-modified oligonucleotide with an azide-

functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

Amino-modified DNA oligonucleotide

Azide-C2-NHS ester (or similar)

0.1 M Sodium Bicarbonate buffer, pH 8.5

Nuclease-free water

DNA purification column or ethanol precipitation reagents
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Procedure:

Resuspend the amino-modified DNA oligonucleotide in 0.1 M sodium bicarbonate buffer to a

final concentration of 1 mM.

Prepare a 10 mM stock solution of Azide-C2-NHS ester in anhydrous DMSO.

In a microcentrifuge tube, combine the amino-modified DNA with a 10-fold molar excess of

the Azide-C2-NHS ester.

Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

Purify the azide-modified DNA from the excess NHS ester using a DNA purification column

or by ethanol precipitation.

Wash the purified DNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free

water.

Quantify the concentration of the azide-modified DNA by measuring the absorbance at 260

nm.

Part 2: Labeling of Azide-Modified DNA with Cy3-PEG3-
Alkyne
This protocol details the copper-catalyzed click chemistry reaction between the azide-modified

DNA and Cy3-PEG3-Alkyne.

Materials:

Azide-modified DNA (from Part 1)

Cy3-PEG3-Alkyne

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) ligand
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Sodium ascorbate (freshly prepared)

DMSO

Nuclease-free water

DNA purification reagents (e.g., ethanol, sodium acetate)

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture in the order

listed. The final volume can be scaled as needed.

Reagent
Stock
Concentration

Final
Concentration

Volume for 50 µL
Reaction

Azide-modified DNA 100 µM 10 µM 5 µL

Cy3-PEG3-Alkyne 10 mM (in DMSO) 100 µM 0.5 µL

Nuclease-free water - - to 42.5 µL

CuSO4 50 mM 500 µM 0.5 µL

THPTA/TBTA 100 mM 2.5 mM 1.25 µL

Sodium Ascorbate 1 M (freshly prepared) 5 mM 0.25 µL

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA/TBTA ligand and

let it sit for 5 minutes at room temperature.

Reaction Initiation: Add the pre-mixed catalyst to the reaction tube containing the azide-DNA

and Cy3-alkyne.

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate.

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2

hours in the dark.

Purification: Purify the Cy3-labeled DNA from the reaction components.
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Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of

cold 100% ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at high speed for 15-30 minutes to pellet the DNA.

Carefully remove the supernatant.

Wash the pellet with cold 70% ethanol and centrifuge again.

Air dry the pellet and resuspend in nuclease-free water.

Quantification: Determine the concentration of the labeled DNA and the degree of labeling

using UV/Vis spectrophotometry as described in the "Quantitative Data Summary" table.

Experimental Workflow Diagram

Part 1: Preparation of Azide-Modified DNA

Part 2: Labeling with Cy3-PEG3-Alkyne
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Click to download full resolution via product page

Caption: Workflow for labeling DNA with Cy3-PEG3-Alkyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://sg.idtdna.com/site/Catalog/Modifications/ClickChemistry/8
http://www.genelink.com/newsite/products/MODPDFFILES/OMR_Click%20Chemistry.pdf
https://www.lumiprobe.com/protocols/oligonucleotide-conjugation-protocol
https://www.benchchem.com/product/b12365630#step-by-step-guide-to-labeling-dna-with-cy3-peg3-alkyne
https://www.benchchem.com/product/b12365630#step-by-step-guide-to-labeling-dna-with-cy3-peg3-alkyne
https://www.benchchem.com/product/b12365630#step-by-step-guide-to-labeling-dna-with-cy3-peg3-alkyne
https://www.benchchem.com/product/b12365630#step-by-step-guide-to-labeling-dna-with-cy3-peg3-alkyne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12365630?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

